molecular formula C13H13N3O3 B15001759 4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B15001759
M. Wt: 259.26 g/mol
InChI Key: UXLAWUMZNGIAPT-UHFFFAOYSA-N
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Description

4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-ones. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a phenyl ring substituted with hydroxy and methoxy groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through various synthetic routes. One efficient method involves the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. This reaction is known for its mild conditions, broad substrate scope, and scalability . The synthesized products are typically purified by column chromatography using silica gel and confirmed by various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry .

Chemical Reactions Analysis

4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.

    Substitution: The hydroxy and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA synthesis, leading to a delay in the S phase of the cell cycle, which suppresses cell growth and colony formation . This compound may also interact with microtubules, affecting their polymerization and stability .

Comparison with Similar Compounds

4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.

    Combretastatin derivatives: Potent microtubule targeting agents. The uniqueness of 4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other compounds in the same class.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H13N3O3/c1-19-11-3-2-7(4-10(11)17)8-5-12(18)15-13-9(8)6-14-16-13/h2-4,6,8,17H,5H2,1H3,(H2,14,15,16,18)

InChI Key

UXLAWUMZNGIAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3)O

Origin of Product

United States

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